molecular formula C17H17N5O2S B3011377 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396749-34-0

2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No. B3011377
CAS RN: 1396749-34-0
M. Wt: 355.42
InChI Key: BVGKCDZTEVUOOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives is a multi-step process involving the conversion of starting materials through various intermediates to the final product. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved converting phenyl acetic acid into ester, hydrazide, and then cyclization in the presence of CS2 to afford the core structure, followed by substitution reactions to introduce various N-substituted groups . Similarly, the synthesis of other acetamide derivatives, such as those with a benzothiazole moiety, involved the reaction of thione derivatives with chloroacetamide compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques, including 1H NMR, FTIR, MS, and elemental analysis . These techniques confirm the presence of functional groups and the overall molecular framework. The structure of the compound "2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide" would likely be confirmed using similar methods, ensuring the correct placement of the benzylthio and tetrazolyl phenyl groups on the acetamide backbone.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, the amidation reaction was used to synthesize labelled acetamide derivatives . The dynamic NMR properties of certain acetamide derivatives can also provide information about the reactivity and stability of the azomethine group . These reactions and properties could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants (pKa), can be determined using UV spectroscopic studies . These properties are influenced by the nature of the substituents and the molecular structure. For example, the pKa values can indicate the protonation sites and the relative acidity of different nitrogen atoms within the molecule . The antimicrobial and hemolytic activities of these compounds are also important physical properties, as they can indicate potential pharmaceutical applications .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential antitumor activity of compounds structurally related to 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against various cancer cell lines. The structural analogy suggests that derivatives like 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide could have similar antitumor potentials (Yurttaş, Tay, & Demirayak, 2015).

Synthesis and Characterization of Arylidene Compounds

Azeez and Abdullah (2019) described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including a compound structurally related to 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide. These compounds were characterized and showed sensitivity against various test organisms, indicating potential applications in antimicrobial research (Azeez & Abdullah, 2019).

Antimicrobial Activity of Sulphonamide Derivatives

Fahim and Ismael (2019) explored the antimicrobial activity of novel sulphonamide derivatives, including reactions with 2-bromo-N-(phenylsulfonyl)acetamide derivatives. The synthesized compounds displayed significant antimicrobial activity, suggesting the potential of 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide derivatives in antimicrobial applications (Fahim & Ismael, 2019).

Antibacterial Agents from Tetrahydrocarbazole and Benzimidazole Derivatives

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized antibacterial agents from tetrahydrocarbazole and benzimidazole derivatives, indicating the utility of such structures in developing new antibacterial compounds. Given the structural similarity, 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide could also be explored for antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-benzylsulfanyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-21-17(24)22(20-19-21)15-9-7-14(8-10-15)18-16(23)12-25-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGKCDZTEVUOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

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